molecular formula C6H10O5 B1207230 6-Deoxyhexos-2-ulose CAS No. 54166-09-5

6-Deoxyhexos-2-ulose

Cat. No.: B1207230
CAS No.: 54166-09-5
M. Wt: 162.14 g/mol
InChI Key: JMKYUOVNRCMPDL-FUTKDDECSA-N
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Description

6-Deoxyhexos-2-ulose is a chemical compound with the molecular formula C6H12O5 . It is also known by other names such as 2-Hexulose, 6-deoxy- , 6-Deoxy-D-tagatose , and D-Fuculose .


Synthesis Analysis

The biosynthesis of 6-deoxyhexose glycans in bacteria has been studied extensively . The process involves specific glycosyltransferases that catalyze the transfer of monosaccharides to an acceptor molecule, such as the growing polysaccharide structure . There is usually at least one specific glycosyltransferase for each monosaccharide and specific linkage formed between a monosaccharide and an acceptor molecule .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . The compound contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde(s) (aliphatic), 1 ketone(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .


Chemical Reactions Analysis

The first step in the enzymatic synthesis of all 6-deoxyhexoses and 3,6-dideoxyhexoses is the conversion of a nucleoside diphosphate hexose to the corresponding 4-keto-6-deoxyhexose . This process involves a series of complex chemical reactions .

Mechanism of Action

The mechanism of action of 6-Deoxyhexos-2-ulose is primarily related to its role in the biosynthesis of cell surface glycans of certain Gram-negative pathogens . These 6-deoxysugars are important functional components of cell surface glycans, and their biosynthetic pathways might be suitable targets for novel interventions of antibacterial chemotherapy .

Safety and Hazards

While specific safety and hazard information for 6-Deoxyhexos-2-ulose is not available, it’s important to note that all chemicals can pose risks if not handled properly. General guidelines for safe chemical handling recommend understanding the hazardous properties of the chemicals involved, using appropriate personal protective equipment, and following safe operating procedures .

Future Directions

The future directions for research on 6-Deoxyhexos-2-ulose could involve further elucidation of its biosynthetic pathways and the potential for these pathways to serve as targets for novel antibacterial therapeutics . Additionally, the potential for protein engineering of novel antibiotics through glycosylation, a process that requires the specific attachment of one or more deoxysugars for bioactivity, could be explored .

Properties

IUPAC Name

3,4,5-trihydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-3(8)5(10)6(11)4(9)2-7/h2-3,5-6,8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKYUOVNRCMPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969115
Record name 6-Deoxyhexos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54166-09-5
Record name NSC127938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Deoxyhexos-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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